molecular formula C10H6FNO B144950 2-(5-Fluorobenzofuran-2-yl)acetonitrile CAS No. 139313-91-0

2-(5-Fluorobenzofuran-2-yl)acetonitrile

Cat. No.: B144950
CAS No.: 139313-91-0
M. Wt: 175.16 g/mol
InChI Key: UQRXVVHOLFQAQE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(5-Fluorobenzofuran-2-yl)acetonitrile involves several steps. One common method includes the fluorination of benzofuran derivatives. For instance, the reaction of benzofuran with trifluoromethyl hypofluorite (CF3OF) can yield fluorinated benzofuran derivatives . Another method involves the reaction of cesium fluoride with (benzofuran-2-yl)phenyliodonium tosylate, producing 2-fluorobenzofuran . These methods highlight the importance of selective fluorination in the synthesis of fluorinated benzofuran compounds.

Chemical Reactions Analysis

2-(5-Fluorobenzofuran-2-yl)acetonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(5-Fluorobenzofuran-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom in the benzofuran ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

2-(5-Fluorobenzofuran-2-yl)acetonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-(5-fluoro-1-benzofuran-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO/c11-8-1-2-10-7(5-8)6-9(13-10)3-4-12/h1-2,5-6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRXVVHOLFQAQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=C(O2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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